molecular formula C14H14N2O B3306077 N-[3-(aminomethyl)phenyl]benzamide CAS No. 926203-34-1

N-[3-(aminomethyl)phenyl]benzamide

Cat. No. B3306077
CAS RN: 926203-34-1
M. Wt: 226.27 g/mol
InChI Key: XGIXEORXPRJHOC-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]benzamide” is a compound that falls under the category of benzamides . It is a product used for proteomics research . The molecular formula of this compound is C14H14N2O and it has a molecular weight of 226.27 .


Synthesis Analysis

The synthesis of benzamide compounds, including “N-[3-(aminomethyl)phenyl]benzamide”, often involves the condensation of benzoic acids and amines . The products obtained from these reactions are usually purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Physical And Chemical Properties Analysis

Benzamides, including “N-[3-(aminomethyl)phenyl]benzamide”, are generally solids at room temperature . They have high boiling points, much higher than those of alcohols of similar molar mass . Benzamides of six or fewer carbon atoms are soluble in water .

Scientific Research Applications

Dopamine D2 Receptor Binding

N-[3-(aminomethyl)phenyl]benzamide and its analogs have been explored for their potential in binding to dopamine D2 receptors. A study by Thurkauf et al. (1995) showed that 2-phenyl-4-(aminomethyl)imidazoles, analogs of N-[3-(aminomethyl)phenyl]benzamide, were synthesized and tested for their ability to block dopamine D2 receptors in cloned dopamine D2 receptor preparations from African green monkeys. These compounds were designed as analogs of benzamide antipsychotics, indicating their potential application in neuropsychiatric disorders (Thurkauf et al., 1995).

Antimicrobial and Antiproliferative Activities

Kumar et al. (2012) studied the in vitro antibacterial and antifungal activities of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. Their research showed that these compounds demonstrated potent antimicrobial activities, including against human colon cancer, murine leukemia, and breast cancer cell lines. This suggests a potential application of N-[3-(aminomethyl)phenyl]benzamide derivatives in the development of novel antimicrobial and antiproliferative agents (Kumar et al., 2012).

Mitosis Inhibition in Plant Cells

Merlin et al. (1987) investigated the effect of N-(1,1-dimethylpropynyl) benzamide series on plant cell mitosis. They found that certain compounds in this series, including those with modifications at the 3 or 4 position of the phenyl ring, were powerful and selective inhibitors of mitosis in plant cells. This implies that N-[3-(aminomethyl)phenyl]benzamide derivatives could be useful in agricultural research and plant biology (Merlin et al., 1987).

HDAC2 Inhibition and Cytotoxicity in Cancer Cells

Bressi et al. (2010) synthesized and evaluated a series of N-(2-amino-5-substituted phenyl)benzamides for their inhibition of HDAC2, a significant target in cancer therapy. These compounds showed cytotoxicity in HCT116 cancer cells, indicating their potential use as anticancer agents (Bressi et al., 2010).

Inhibition of Alkaline Phosphatase and Ecto-5'-Nucleotidase

Saeed et al. (2015) reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating their potential in inhibiting human recombinant alkaline phosphatase and ecto-5'-nucleotidase. This suggests the relevance of these compounds in medicinal chemistryand their ability to bind nucleotide protein targets, which could have implications for drug development (Saeed et al., 2015).

Anticancer Activity and Molecular Docking Studies

Research by Sulistyowaty et al. (2020) on derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide revealed their promising anticancer activity, particularly against human lung cancer cell lines. The study also included molecular docking to understand the interaction with tyrosine kinase, highlighting the potential of these compounds in cancer therapy (Sulistyowaty et al., 2020).

Antibacterial and Antifungal Activities of Benzamide Derivatives

Ighilahriz-Boubchir et al. (2017) synthesized 2-Benzoylamino-N-phenyl-benzamide derivatives and evaluated their antibacterial and antifungal activities. Their findings indicated significant inhibition of bacterial and fungal growth, showcasing the potential of N-[3-(aminomethyl)phenyl]benzamide derivatives in antimicrobial applications (Ighilahriz-Boubchir et al., 2017).

Synthesis and Applications in Polymer Science

Yokozawa et al. (2002) studied the synthesis of poly(p-benzamide) and its block copolymers, indicating the utility of N-[3-(aminomethyl)phenyl]benzamide derivatives in polymer science. Their research provided insights into the synthesis of well-defined aromatic polyamides, which could be useful in various industrial and material science applications (Yokozawa et al., 2002).

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXEORXPRJHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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